Methyl Palmitate-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

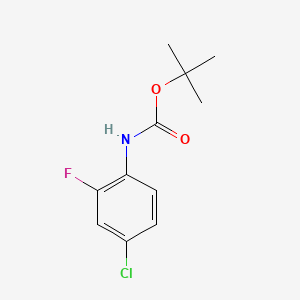

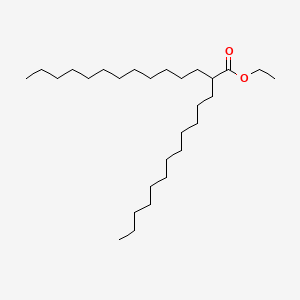

Methyl Palmitate, also known as Methyl hexadecanoate or Palmitic acid methyl ester, is a fatty acid ester of palmitic acid . It has a molecular formula of C17H34O2 and an average mass of 270.451 Da . It is known for its anti-inflammatory and anti-phagocytic properties .

Synthesis Analysis

The endogenous biosynthesis of Palmitic Acid, a precursor to Methyl Palmitate, starts with the conversion of citrate to acetyl-CoA and then malonyl-CoA, which is then elongated to form palmitate and other fatty acids . Key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) .Molecular Structure Analysis

The molecular geometry of Methyl Palmitate is linear . It has an energy gap of 7.7363 eV . Methyl Palmitate absorption is in the UV C wavelength region and the electronic excitation of Methyl Palmitate contributes to the π to π* interaction .Chemical Reactions Analysis

Methyl Palmitate, as a substitute for fossil fuel, has important scientific and practical significance to study its pyrolysis and combustion mechanism . The ReaxFF-MD method is used to research the reaction mechanism and main products of C17H34O2 .Physical And Chemical Properties Analysis

Methyl Palmitate is a solid substance with a refractive index of n20/D 1.4512 (lit.) . It has a boiling point of 185 °C/10 mmHg (lit.) and a melting point of 32-35 °C (lit.) . It has a density of 0.852 g/mL at 25 °C (lit.) .作用机制

Methyl Palmitate is combined with endogenous blood components – albumin – realizing ∼200 nm stable, spherical nanoparticles (MPN) capable of inducing a transient and reversible state of dormancy into macrophages . In primary bone marrow derived monocytes (BMDM), the rate of internalization of different particles was almost totally inhibited after an overnight pre-treatment with 0.5 mM MPN .

安全和危害

未来方向

Methyl Palmitate has been used in the development of nanomedicines . It has been combined with endogenous blood components to create nanoparticles that can induce a transient and reversible state of dormancy into macrophages . This has been shown to boost the performance of nanomedicines, enhancing their anti-cancer efficacy and imaging capacity .

属性

CAS 编号 |

60443-57-4 |

|---|---|

分子式 |

C17H34O2 |

分子量 |

273.475 |

IUPAC 名称 |

trideuteriomethyl hexadecanoate |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |

InChI 键 |

FLIACVVOZYBSBS-BMSJAHLVSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC |

同义词 |

Hexadecanoic Acid Methyl Ester-d3; Palmitic Acid Methyl Ester-d3; Edenor ME-C 16-80MY-d3; Emery 2216-d3; Metholene 2216-d3; Methyl Hexadecanoate-d3; Methyl n-Hexadecanoate-d3; Methyl Palmitate-d3; NSC 4197-d3; Pastell M 16-d3; Uniphat A60-d3; n-Hexad |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)

![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)